

Application Notes and Protocols for the Analytical Identification of Glauberite

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Compound of Interest		
Compound Name:	Glauberite	
Cat. No.:	B1149158	Get Quote

Introduction

Glauberite, a monoclinic sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂, is a significant component in evaporite deposits and has applications in various industrial processes.[1] Its accurate identification and quantification in geological and pharmaceutical samples are crucial for quality control, process optimization, and research. These application notes provide detailed protocols for the identification and characterization of glauberite using a suite of modern analytical techniques. The methodologies are designed for researchers, scientists, and professionals in drug development and materials science.

Powder X-ray Diffraction (XRD) Application Note

Powder X-ray Diffraction (XRD) is a primary and non-destructive technique for identifying crystalline materials. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." For **glauberite**, XRD analysis allows for unambiguous identification by comparing the d-spacing values (the distance between atomic planes) and relative intensities of the diffraction peaks from a sample to the reference pattern in crystallographic databases.[2] This method is highly effective for phase identification, purity assessment, and quantification in mixed-phase samples.

Data Presentation: Characteristic XRD Peaks for Glauberite

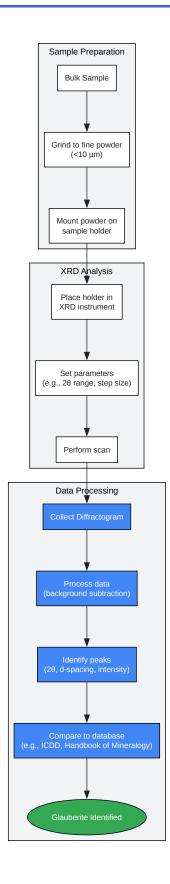


The following table summarizes the most intense diffraction peaks for synthetic **glauberite**, which can be used as a reference for identification.[3] The d-spacing is the primary identifier, while the 2θ angle is dependent on the X-ray source (data below is for Cu K α radiation, λ = 1.5406 Å).

d-spacing (Å)	Relative Intensity (%)
3.126	100
3.110	80
3.175	75
2.808	65
2.677	60
1.975	60
2.861	50

Experimental Workflow: Powder XRD





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Workflow for **Glauberite** identification using Powder XRD.



Experimental Protocol: Powder XRD

- Sample Preparation:
 - 1. Obtain a representative portion of the sample.
 - 2. Using an agate mortar and pestle, grind the sample to a fine, homogenous powder. The ideal particle size is less than 10 μ m to ensure good particle statistics and minimize preferred orientation effects.[2]
 - 3. Mount the powder onto a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Press the powder gently with a glass slide to create a flat, smooth surface that is coplanar with the holder's surface.[4]
- Instrument Setup and Calibration:
 - 1. Ensure the X-ray diffractometer is properly aligned.
 - 2. Perform a calibration check using a standard reference material, such as silicon (Si) powder, to verify peak positions.[4]
 - 3. Set the instrument parameters. A typical scan for mineral identification would be:
 - X-ray Source: Cu Kα (λ = 1.5406 Å)
 - Voltage and Current: 40 kV and 40 mA
 - Scan Range (2θ): 5° to 70°
 - Step Size: 0.02°
 - Time per Step: 1-2 seconds
- Data Collection:
 - 1. Place the prepared sample holder into the diffractometer.[5]
 - 2. Initiate the scan using the configured parameters. The instrument will record the intensity of diffracted X-rays at each 2θ angle.[2]



- Data Analysis:
 - 1. Import the raw data file into an appropriate analysis software (e.g., JADE, HighScore).
 - 2. Perform necessary data processing, including background subtraction and peak searching.
 - 3. Generate a peak list containing the 2θ angle, d-spacing, and relative intensity for each diffraction peak.
 - 4. Compare the experimental peak list with reference patterns for **glauberite** from a database (such as the ICDD Powder Diffraction File or the Handbook of Mineralogy) to confirm the mineral's identity.[3][4]

Vibrational Spectroscopy: Raman and FTIR Application Note

Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful, non-destructive methods for identifying minerals based on their unique molecular vibrations. These techniques probe the vibrational modes of the sulfate (SO₄²⁻) anion in the **glauberite** crystal lattice. Raman spectroscopy is particularly sensitive to the symmetric stretching modes of the sulfate ion, providing a very intense and characteristic peak.[6] FTIR spectroscopy complements this by detecting asymmetric stretching and bending modes.[6] Together, they provide a comprehensive vibrational fingerprint for **glauberite** identification.

Data Presentation: Characteristic Vibrational Bands for Glauberite

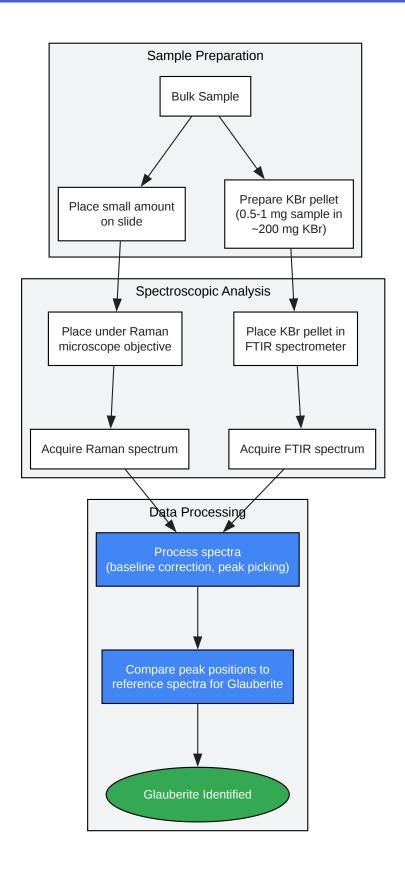


Technique	Wavenumber (cm⁻¹)	Assignment
Raman	1002	v_1 (SO ₄ ²⁻ symmetric stretch) - Very Intense
1107, 1141, 1156, 1169	ν ₃ (SO _{4²⁻} antisymmetric stretch)	
619, 636, 645, 651	ν ₄ (SO _{4²⁻} bending modes)	_
454, 472, 486	v_2 (SO ₄ ²⁻ bending modes)	
FTIR (ATR)	~1095 (broad band)	V_3 (SO ₄ ²⁻ antisymmetric stretch)
~1150 (shoulder)	ν ₃ (SO _{4²⁻} antisymmetric stretch)	

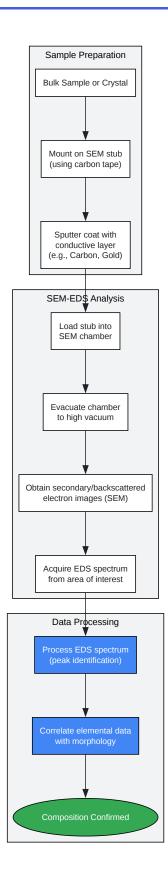
Data sourced from López et al. (2014) as cited in ResearchGate.[6]

Experimental Workflow: Raman/FTIR Spectroscopy

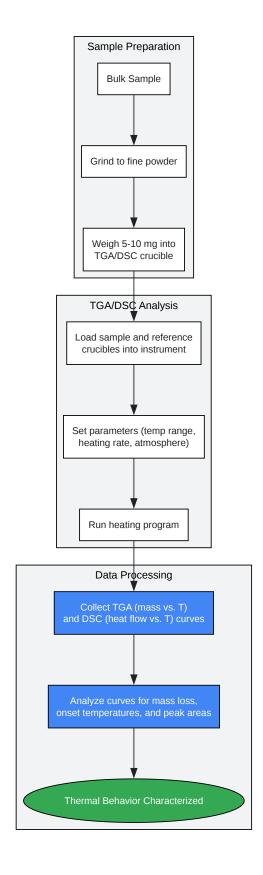












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